molecular formula C18H21BrN4OS B2608011 N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide CAS No. 1251605-34-1

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide

Cat. No. B2608011
CAS RN: 1251605-34-1
M. Wt: 421.36
InChI Key: LWXGERQCLXFWMT-UHFFFAOYSA-N
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Description

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide, also known as BPTA, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPTA is a thioacetamide derivative that has been shown to have promising properties as a tool for investigating various biochemical and physiological processes in vitro and in vivo.

Mechanism of Action

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide exerts its effects by selectively inhibiting the activity of PTPs. PTPs are enzymes that play a critical role in regulating various signaling pathways in cells. By inhibiting the activity of PTPs, N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has been shown to have a variety of biochemical and physiological effects. In addition to its effects on PTPs, N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has also been shown to inhibit the activity of various other enzymes, including protein kinase C (PKC) and protein tyrosine kinases (PTKs). N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has also been shown to modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide in lab experiments is its selectivity for PTPs. This selectivity allows researchers to specifically investigate the role of PTPs in various cellular processes. However, one of the limitations of using N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is its potential for off-target effects. N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has been shown to inhibit the activity of various other enzymes, which could potentially confound the results of experiments.

Future Directions

There are many potential future directions for research on N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide. One area of interest is the development of more selective and potent inhibitors of PTPs. Another area of interest is the investigation of the role of PTPs in various disease states, including cancer and diabetes. Finally, the development of new methods for delivering N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide to cells and tissues could also be an area of future research.

Synthesis Methods

The synthesis of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 2-chloroacetyl chloride to form the intermediate N-(2-bromo-4-methylphenyl)-2-chloroacetamide. This intermediate is then reacted with 4-(piperidin-1-yl)pyrimidine-2-thiol to yield the final product, N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide.

Scientific Research Applications

N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has been used extensively in scientific research for its potential applications in studying various biochemical and physiological processes. One of the primary uses of N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide is as a tool for investigating the role of protein tyrosine phosphatases (PTPs) in various cellular processes. PTPs are a family of enzymes that play a critical role in regulating various signaling pathways in cells. N-(2-bromo-4-methylphenyl)-2-((4-(piperidin-1-yl)pyrimidin-2-yl)thio)acetamide has been shown to selectively inhibit the activity of PTPs, making it a valuable tool for studying their role in various cellular processes.

properties

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-(4-piperidin-1-ylpyrimidin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21BrN4OS/c1-13-5-6-15(14(19)11-13)21-17(24)12-25-18-20-8-7-16(22-18)23-9-3-2-4-10-23/h5-8,11H,2-4,9-10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWXGERQCLXFWMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC=CC(=N2)N3CCCCC3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21BrN4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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